molecular formula C12H10O4 B1614696 [1,1'-Biphenyl]-2,2',4,4'-tetrol CAS No. 4371-31-7

[1,1'-Biphenyl]-2,2',4,4'-tetrol

Cat. No.: B1614696
CAS No.: 4371-31-7
M. Wt: 218.20 g/mol
InChI Key: CFGDTWRKBRQUFB-UHFFFAOYSA-N
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Description

Resorcinol, also known as 1,3-dihydroxybenzene, is an aromatic organic compound with the molecular formula C6H4(OH)2. It is one of the three isomeric benzenediols, specifically the 1,3-isomer (or meta-isomer). Resorcinol is a colorless solid that is readily soluble in water, alcohol, and ether, but insoluble in chloroform and carbon disulfide .

Preparation Methods

Synthetic Routes and Reaction Conditions: Resorcinol can be synthesized through several methods. One common method involves the dialkylation of benzene with propylene to produce 1,3-diisopropylbenzene. This intermediate is then oxidized and undergoes a Hock rearrangement to yield acetone and resorcinol . Another method involves the disulfonation of benzene followed by hydrolysis of the 1,3-disulfonate .

Industrial Production Methods: Industrial production of resorcinol typically involves the Hock rearrangement process. This method is preferred due to its efficiency and high yield. The process starts with the dialkylation of benzene to form 1,3-diisopropylbenzene, followed by oxidation and rearrangement to produce resorcinol . This method is widely used in commercial plants in the United States, Germany, China, and Japan .

Comparison with Similar Compounds

Resorcinol is part of the resorcinol class of compounds, which includes various derivatives and related compounds:

Resorcinol’s versatility and wide range of applications make it a valuable compound in various fields of research and industry.

Properties

CAS No.

4371-31-7

Molecular Formula

C12H10O4

Molecular Weight

218.20 g/mol

IUPAC Name

4-(2,4-dihydroxyphenyl)benzene-1,3-diol

InChI

InChI=1S/C12H10O4/c13-7-1-3-9(11(15)5-7)10-4-2-8(14)6-12(10)16/h1-6,13-16H

InChI Key

CFGDTWRKBRQUFB-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1O)O)C2=C(C=C(C=C2)O)O

Canonical SMILES

C1=CC(=C(C=C1O)O)C2=C(C=C(C=C2)O)O

4371-31-7

Origin of Product

United States

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